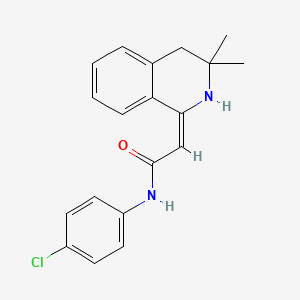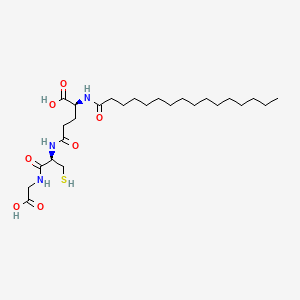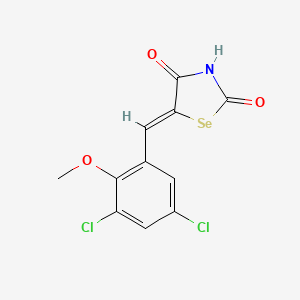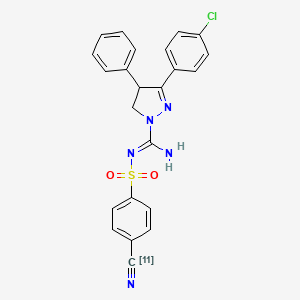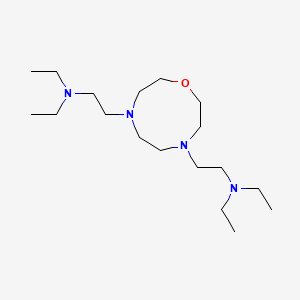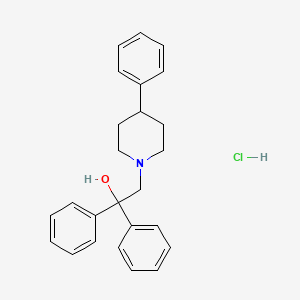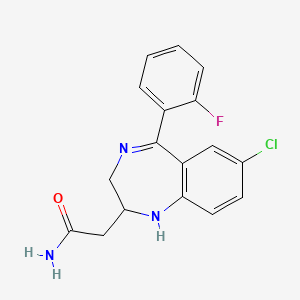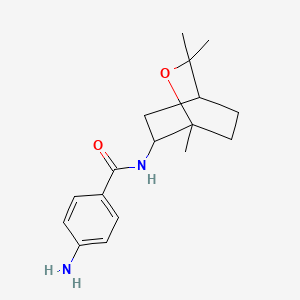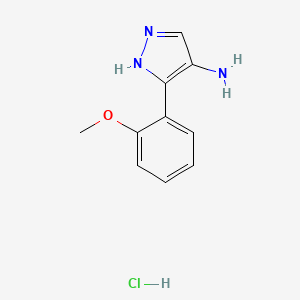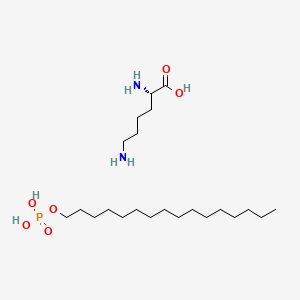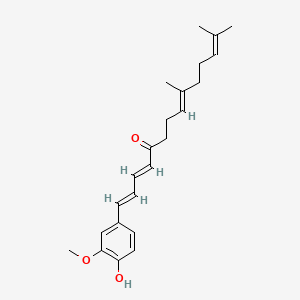
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((2-(2-methoxy-4-(1-propenyl)phenoxy)-1-oxoethyl)amino)-2,2-dimethylpropyl)-2,2,5,5-tetramethyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pirrol-3-carboxamida, 2,5-dihidro-N-(3-((2-(2-metoxí-4-(1-propenil)fenoxi)-1-oxoethyl)amino)-2,2-dimetilpropil)-2,2,5,5-tetrametil-, clorhidrato es un compuesto orgánico complejo con aplicaciones potenciales en diversos campos como la química, la biología y la medicina. Este compuesto presenta un anillo de pirrol, que es un heterociclo aromático de cinco miembros que contiene nitrógeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de este compuesto normalmente implica múltiples pasos, incluida la formación del anillo de pirrol y la funcionalización posterior. Las rutas sintéticas comunes pueden incluir:
Reacciones de ciclización: para formar el anillo de pirrol.
Reacciones de amida: para introducir el grupo carboxamida.
Reacciones de sustitución: para unir varios grupos funcionales.
Métodos de producción industrial
Los métodos de producción industrial probablemente implicarían la optimización de la ruta sintética para la escalabilidad, el rendimiento y la rentabilidad. Esto podría incluir:
Reactores de flujo por lotes o continuo: para la síntesis a gran escala.
Técnicas de purificación: como la cristalización o la cromatografía para obtener el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de pirrol o el grupo propenil.
Reducción: Las reacciones de reducción podrían dirigirse a los grupos carbonilo u otras funcionalidades reducibles.
Sustitución: Se pueden producir varias reacciones de sustitución, especialmente en los anillos aromáticos.
Reactivos y condiciones comunes
Agentes oxidantes: Como el permanganato de potasio o el peróxido de hidrógeno.
Agentes reductores: Como el borohidruro de sodio o el hidruro de litio y aluminio.
Catalizadores: Como el paladio sobre carbón para reacciones de hidrogenación.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependerían de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir derivados hidroxilados, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química
Síntesis de compuestos novedosos:
Biología
Ensayos biológicos: Puede utilizarse en varios ensayos biológicos para estudiar sus efectos en diferentes sistemas biológicos.
Medicina
Desarrollo de fármacos: El compuesto podría investigarse por sus posibles propiedades terapéuticas, como las actividades antiinflamatorias o anticancerígenas.
Industria
Ciencia de los materiales: Podría utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como la conductividad o la estabilidad.
Mecanismo De Acción
El mecanismo de acción de este compuesto dependería de sus interacciones específicas con los objetivos moleculares. Los mecanismos potenciales podrían incluir:
Unión a enzimas o receptores: Modulando su actividad.
Interacción con ADN o ARN: Afecta la expresión génica o la síntesis de proteínas.
Interrupción de los procesos celulares: Como la división celular o las vías de transducción de señales.
Comparación Con Compuestos Similares
Compuestos similares
1H-Pirrol-2-carboxamida: Un análogo más simple con características estructurales similares.
2,5-Dihidro-1H-pirrol-3-carboxamida: Otro compuesto relacionado con ligeras variaciones estructurales.
Singularidad
La singularidad de la 1H-Pirrol-3-carboxamida, 2,5-dihidro-N-(3-((2-(2-metoxí-4-(1-propenil)fenoxi)-1-oxoethyl)amino)-2,2-dimetilpropil)-2,2,5,5-tetrametil-, clorhidrato radica en sus grupos funcionales específicos y su disposición, que pueden conferir propiedades químicas y biológicas únicas.
Propiedades
Número CAS |
102150-77-6 |
|---|---|
Fórmula molecular |
C26H40ClN3O4 |
Peso molecular |
494.1 g/mol |
Nombre IUPAC |
N-[3-[[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]acetyl]amino]-2,2-dimethylpropyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C26H39N3O4.ClH/c1-9-10-18-11-12-20(21(13-18)32-8)33-15-22(30)27-16-24(2,3)17-28-23(31)19-14-25(4,5)29-26(19,6)7;/h9-14,29H,15-17H2,1-8H3,(H,27,30)(H,28,31);1H/b10-9+; |
Clave InChI |
GMAUMIYHAAHDPV-RRABGKBLSA-N |
SMILES isomérico |
C/C=C/C1=CC(=C(C=C1)OCC(=O)NCC(C)(C)CNC(=O)C2=CC(NC2(C)C)(C)C)OC.Cl |
SMILES canónico |
CC=CC1=CC(=C(C=C1)OCC(=O)NCC(C)(C)CNC(=O)C2=CC(NC2(C)C)(C)C)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


